An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine-Benzoic Acid Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensionality into molecular structures, which is crucial for effective interaction with biological targets.[1] This five-membered saturated heterocycle is a prevalent feature in a wide array of biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties.[2][3] When coupled with a benzoic acid moiety, the resulting scaffold presents a versatile platform for developing novel therapeutics. The benzoic acid group can act as a key interaction point with biological receptors and can be modified to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride, providing a comprehensive overview of its known properties, a plausible synthetic route, and its potential in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 193968-71-7 | Internal Database |
| Molecular Formula | C₁₂H₁₆ClNO₂ | Internal Database |
| Molecular Weight | 241.72 g/mol | Internal Database |
| Predicted XlogP | -0.5 | PubChemLite[4] |
| Appearance | White to off-white solid (predicted) | Inferred from analogs[5] |
| Solubility | Soluble in water (predicted as a hydrochloride salt) | General chemical knowledge |
Synthesis and Characterization: A Proposed Pathway
While a specific, experimentally validated synthesis for 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride is not published, a highly plausible route can be designed based on established methods for analogous compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[6] The proposed synthesis involves a two-step process starting from 4-(bromomethyl)benzoic acid.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(Pyrrolidin-1-ylmethyl)benzoic acid
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Reaction Setup: To a solution of 4-(bromomethyl)benzoic acid in a suitable solvent such as n-butanol, add a base like potassium carbonate.
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Nucleophilic Addition: Add pyrrolidine dropwise to the reaction mixture at room temperature. The rationale for this is to facilitate the nucleophilic attack of the secondary amine of pyrrolidine on the electrophilic benzylic carbon of 4-(bromomethyl)benzoic acid.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Isolation: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-(Pyrrolidin-1-ylmethyl)benzoic acid.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 4-(Pyrrolidin-1-ylmethyl)benzoic acid in a suitable organic solvent like isopropanol.
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Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate out of the solution.
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Isolation and Drying: Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum to obtain 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride.
Analytical Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzoic acid ring, the methylene bridge, and the protons of the pyrrolidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. Predicted mass-to-charge ratios for the free base are available on PubChemLite.[4]
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point for method development.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-N bond of the pyrrolidine.
Potential Biological Activity and Applications in Drug Discovery
While direct biological data for 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride is scarce, the broader class of pyrrolidine-containing benzoic acid derivatives has shown significant promise in several therapeutic areas.
VLA-4 Antagonism and Anti-inflammatory Potential
A closely related series of compounds, 4-(pyrrolidinyl)methoxybenzoic acid derivatives, have been identified as potent antagonists of Very Late Antigen-4 (VLA-4).[7] VLA-4 is an integrin protein that plays a critical role in the adhesion and migration of leukocytes to sites of inflammation. By blocking VLA-4, these compounds can potentially treat inflammatory conditions such as asthma and inflammatory bowel disease.[7] Given the structural similarity, it is plausible that 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride could also exhibit VLA-4 antagonistic activity.
Antimicrobial and Anticancer Properties
The para-aminobenzoic acid (PABA) scaffold, of which our topic compound is a derivative, is known to be a versatile starting point for the development of antimicrobial and anticancer agents.[2][8] The pyrrolidine moiety can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved efficacy. Research on various 4-substituted benzoic acid derivatives has demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[8][9] Furthermore, some derivatives have shown cytotoxic effects against various cancer cell lines.[2]
Workflow for Biological Evaluation
Caption: A workflow for the biological evaluation of 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride is not widely available. However, based on the known hazards of its constituent parts (pyrrolidine and benzoic acid) and related compounds, the following precautions should be taken:
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General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Health Hazards: Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[1][5][10] Some related compounds may cause respiratory irritation.[1][10][11]
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride is a molecule of significant interest due to its promising structural motifs. While a comprehensive experimental characterization is yet to be published, the available information on analogous compounds suggests a high potential for this molecule in the fields of anti-inflammatory, antimicrobial, and anticancer drug discovery. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and thoroughly evaluate its biological activity. This in-depth guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising compound.
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). ACS Infectious Diseases. Retrieved February 6, 2026, from [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules. Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. Retrieved February 6, 2026, from [Link]
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- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Sahu, R., Shah, K., Malviya, R., Paliwal, D., Sagar, S., Singh, S., & Prajapati, B. G. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301.
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